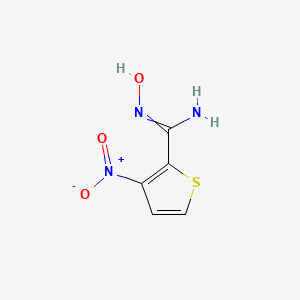![molecular formula C9H14N2O2S B14235310 Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- CAS No. 209848-45-3](/img/structure/B14235310.png)
Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms.
Vorbereitungsmethoden
The synthesis of pyridazine derivatives typically involves the formation of the pyridazine ring through various synthetic routes. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Analyse Chemischer Reaktionen
Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- has several scientific research applications:
Wirkmechanismus
The mechanism of action of pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- involves its interaction with specific molecular targets and pathways. For instance, some pyridazine derivatives inhibit calcium ion influx, which is essential for platelet aggregation . This inhibition can lead to antiplatelet and anti-inflammatory effects. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- can be compared with other similar compounds such as pyrimidine and pyrazine derivatives. While all three compounds contain nitrogen atoms in their ring structures, pyridazine has nitrogen atoms at positions 1 and 2, pyrimidine at positions 1 and 3, and pyrazine at positions 1 and 4 . This difference in nitrogen atom positioning can lead to variations in their chemical reactivity and biological activities. Pyridazine derivatives are particularly known for their broad spectrum of pharmacological activities, making them unique compared to their counterparts .
Similar Compounds
Pyrimidine: Contains nitrogen atoms at positions 1 and 3.
Pyrazine: Contains nitrogen atoms at positions 1 and 4.
Pyridazinone: A derivative of pyridazine with a keto functionality at position 3.
Eigenschaften
CAS-Nummer |
209848-45-3 |
|---|---|
Molekularformel |
C9H14N2O2S |
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
3-tert-butylsulfinyl-6-methoxypyridazine |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)14(12)8-6-5-7(13-4)10-11-8/h5-6H,1-4H3 |
InChI-Schlüssel |
DNFVRCNRBBWZKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)C1=NN=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




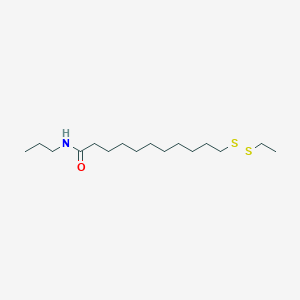

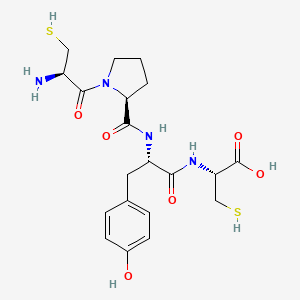
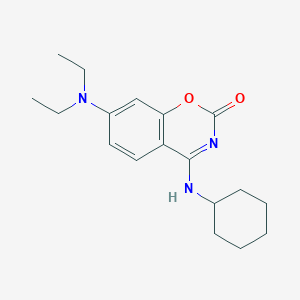
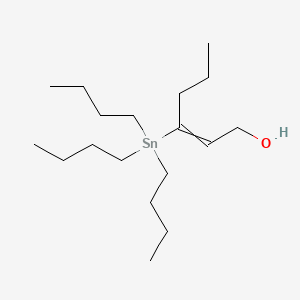
![1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14235257.png)
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl-](/img/structure/B14235262.png)
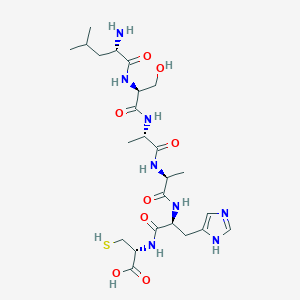
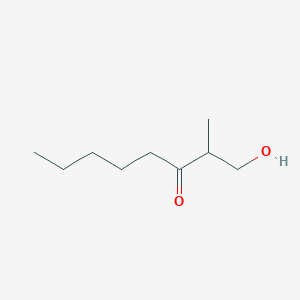
![Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide](/img/structure/B14235288.png)
![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide](/img/structure/B14235292.png)
